N-Amino-2-phenylsuccinimide N-Amino-2-phenylsuccinimide
Brand Name: Vulcanchem
CAS No.: 36689-15-3
VCID: VC16109431
InChI: InChI=1S/C10H10N2O2/c11-12-9(13)6-8(10(12)14)7-4-2-1-3-5-7/h1-5,8H,6,11H2
SMILES:
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol

N-Amino-2-phenylsuccinimide

CAS No.: 36689-15-3

Cat. No.: VC16109431

Molecular Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

N-Amino-2-phenylsuccinimide - 36689-15-3

Specification

CAS No. 36689-15-3
Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
IUPAC Name 1-amino-3-phenylpyrrolidine-2,5-dione
Standard InChI InChI=1S/C10H10N2O2/c11-12-9(13)6-8(10(12)14)7-4-2-1-3-5-7/h1-5,8H,6,11H2
Standard InChI Key QXKSJQUQZKEAAZ-UHFFFAOYSA-N
Canonical SMILES C1C(C(=O)N(C1=O)N)C2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

N-Amino-2-phenylsuccinimide belongs to the succinimide family, featuring a five-membered imide ring with two ketone groups at positions 1 and 3. The phenyl group occupies the 2-position, while the amino (-NH2_2) substituent is attached to the nitrogen atom (Figure 1). This configuration distinguishes it from N-phenylsuccinimide, where the nitrogen bears only a phenyl group .

Key Structural Features

  • Molecular Formula: Hypothetically C10H8N2O2C_{10}H_{8}N_{2}O_{2} (based on N-phenylsuccinimide’s formula C10H9NO2C_{10}H_{9}NO_{2} with an added amino group) .

  • Molecular Weight: Estimated at 188.18 g/mol.

  • Crystallography: Analogous N-phenylsuccinimide derivatives exhibit monoclinic or orthorhombic crystal systems, with hydrogen bonding between imide carbonyls and amino groups influencing packing .

Spectroscopic Properties

While direct data for N-amino-2-phenylsuccinimide is unavailable, its parent compound, N-phenylsuccinimide, provides reference points:

  • Infrared (IR) Spectroscopy: Strong carbonyl stretches near 1708 cm1^{-1} (C=O) and C-N vibrations at 1193 cm1^{-1} . The amino group would introduce N-H stretches (~3300–3500 cm1^{-1}) and bends (~1600 cm1^{-1}).

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR: Phenyl protons appear as a multiplet (δ 7.2–7.4 ppm), while succinimide methylenes resonate as doublets near δ 2.9 ppm . The amino proton signal would likely appear as a broad singlet (δ 1.5–3.0 ppm).

    • 13C^{13}C-NMR: Carbonyl carbons at ~170 ppm, aromatic carbons at 120–140 ppm, and aliphatic carbons near 35 ppm .

Synthetic Methodologies

Traditional Synthesis Pathways

N-Phenylsuccinimide is typically synthesized via the reaction of succinic anhydride with aniline, often catalyzed by 4-dimethylaminopyridine (DMAP) . For N-amino-2-phenylsuccinimide, analogous routes may involve:

  • Amination of N-Phenylsuccinimide:

    • Direct substitution of the phenyl group with ammonia under high-temperature or catalytic conditions.

    • Limitations: Low selectivity due to competing reactions at the imide carbonyls.

  • Stepwise Assembly:

    • Condensation of 2-phenylsuccinic acid with hydrazine to form the imide ring, followed by oxidation to introduce the amino group.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates imide formation. For example, N-phenylsuccinimide synthesis achieves 40–60% yield in 4 minutes without solvent . Adapting this method for N-amino-2-phenylsuccinimide would require:

  • Replacing aniline with 2-aminophenol or a protected amino-aniline derivative.

  • Optimizing microwave parameters (e.g., power, time) to prevent decomposition of the amino group.

Comparative Efficiency

MethodYield (%)TimeEnergy Input
Traditional 8045–75 minHigh
Microwave 40–604 minLow
Hypothetical Amino30–50*10–15 min*Moderate*
*Estimated based on analogous reactions.

Reactivity and Functional Transformations

Nucleophilic and Electrophilic Reactions

The amino group enhances nucleophilic reactivity, enabling:

  • Acylation: Formation of amides with acyl chlorides.

  • Condensation: Reaction with aldehydes to form Schiff bases.

  • Cycloadditions: Participation in Diels-Alder reactions with dienes.

Redox Behavior

The imide ring is susceptible to reduction, potentially yielding pyrrolidine derivatives. For example:
N-Amino-2-phenylsuccinimide+LiAlH4N-Amino-2-phenylpyrrolidine+H2O\text{N-Amino-2-phenylsuccinimide} + \text{LiAlH}_4 \rightarrow \text{N-Amino-2-phenylpyrrolidine} + \text{H}_2\text{O}

Biological and Industrial Applications

Material Science Applications

  • Polymer Modifiers: Incorporation into polyimides for enhanced thermal stability.

  • Coordination Chemistry: Chelation with metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}) for catalytic applications.

Challenges and Research Gaps

Synthetic Hurdles

  • Amino Group Stability: Risk of oxidation or unwanted side reactions during synthesis.

  • Regioselectivity: Ensuring precise substitution at the 2-position remains unaddressed in literature.

Characterization Needs

  • Crystallographic Data: No single-crystal X-ray structures of N-amino-2-phenylsuccinimide are reported, limiting conformational analysis.

  • Thermodynamic Studies: Melting point, solubility, and stability under varying conditions require empirical validation.

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